Cas no 284461-73-0 (Sorafenib)

El Sorafenib es un inhibidor multiquinasa que actúa sobre varias enzimas, incluyendo las quinasas Raf, VEGFR y PDGFR. Este agente terapéutico se utiliza principalmente en el tratamiento del carcinoma hepatocelular avanzado y del carcinoma renal de células claras. Su mecanismo de acción dual inhibe tanto la proliferación de células tumorales como la angiogénesis, lo que limita el suministro de nutrientes al tumor. Presenta una biodisponibilidad oral moderada y se metaboliza principalmente en el hígado. Entre sus ventajas destacan su capacidad para dirigirse a múltiples vías de señalización y su perfil de tolerabilidad manejable con un monitoreo adecuado. Está clasificado como un fármaco de pequeña molécula con actividad antitumoral demostrada en ensayos clínicos.
Sorafenib structure
Sorafenib structure
Nombre del producto:Sorafenib
Número CAS:284461-73-0
MF:C21H16ClF3N4O3
Megavatios:464.8250
MDL:MFCD06411450
CID:67456
PubChem ID:216239

Sorafenib Propiedades químicas y físicas

Nombre e identificación

    • Sorafenib tosylate
    • sorafenib
    • SORAFENIB-D3
    • SORAFENIB TOLSYLATE
    • RAF1 KINASE INHIBITOR II
    • N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
    • BAY 43-9006
    • SORAFENIB MESYLATE
    • BAY-43-9006
    • Sorafenib (BAY 43-9006)
    • Sorafenib base
    • Sorafenib Free Base
    • Epirubicin HCl
    • &nbsp
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
    • BAY-43-900
    • Forafenib
    • Nexavar
    • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
    • Q-201728
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
    • SORAFENIB [MART.]
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
    • BS164413
    • NSC800934
    • AB00933189_08
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
    • BRD-K23984367-001-01-8
    • 284461-73-0
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
    • GTPL5711
    • AC-1674
    • BCPP000064
    • SF-0529
    • SR-00000000529
    • 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
    • 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
    • 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • HMS3244B15
    • 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
    • NSC-800934
    • HMS3244A15
    • UNII-9ZOQ3TZI87
    • L01XE05
    • SW202562-4
    • Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
    • NCGC00167488-03
    • CS-1590
    • NCGC00167488-04
    • NS00005946
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
    • D08524
    • MFCD06411450
    • DTXCID5021128
    • EN300-120647
    • EC 608-209-4
    • 3heg
    • 100012-18-8
    • BAY-439006
    • NSC747971
    • CHEBI:50924
    • HMS3244A16
    • HSDB 8173
    • BAY 439006
    • BCP34023
    • 3gcs
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
    • Donafenib (Sorafenib D3)
    • Z89277543
    • 9ZOQ3TZI87
    • 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
    • SORAFENIB (MART.)
    • DTXSID7041128
    • STK627350
    • DB00398
    • 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
    • Sorafenib [USAN:INN:BAN]
    • BAY 439006; BAY439006; BAY-439006
    • AB00933189-06
    • HMS3656N20
    • SB19942
    • NCGC00167488-01
    • N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
    • SORAFENIB [WHO-DD]
    • Sorafenib (USAN/INN)
    • HY-10201
    • BRD-K23984367-001-07-5
    • CHEMBL1336
    • K00597a
    • 1uwh
    • cid_216239
    • NCGC00167488-05
    • 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • 4asd
    • BAY439006
    • sorafenibum
    • NSC-747971
    • NCGC00167488-02
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
    • Sorafenib [INN]
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • CCG-269400
    • PA-216239
    • sorafenib tosilate hydrate
    • Nexavar (TN) (Bayer)
    • DA-52659
    • BRD-K23984367-075-15-2
    • BAY-43-0006
    • Sorafenib, 4
    • 284461-73-0 (free base)
    • NCGC00167488-07
    • 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [EMA EPAR]
    • NCGC00167488-11
    • SY009239
    • 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
    • BAY 43-9006; Sorafenib
    • Sorafenib free base (BAY-43-9006)?
    • AB00933189-05
    • Sorafenib (Nexavar)
    • Hit compound, 8
    • BCP01767
    • 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
    • SR-00000000529-1
    • SORAFENIB [VANDF]
    • Kinome_766
    • PB14443
    • BDBM16673
    • BA4 43 9006
    • s7397
    • NCGC00167488-14
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
    • 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [USAN]
    • Q421136
    • HMS2043A18
    • SDCCGSBI-0634413.P005
    • EX-A2894
    • SCHEMBL8218
    • AKOS005560229
    • NSC-724772
    • SORAFENIB [MI]
    • BAY43-9006
    • Sorafenib
    • MDL: MFCD06411450
    • Renchi: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
    • Clave inchi: MLDQJTXFUGDVEO-UHFFFAOYSA-N
    • Sonrisas: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl

Atributos calculados

  • Calidad precisa: 464.086303g/mol
  • Carga superficial: 0
  • XLogP3: 4.1
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 7
  • Cuenta de enlace giratorio: 5
  • Masa isotópica única: 464.086303g/mol
  • Masa isotópica única: 464.086303g/mol
  • Superficie del Polo topológico: 92.4Ų
  • Recuento de átomos pesados: 32
  • Complejidad: 646
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 6
  • Carga superficial: 0

Propiedades experimentales

  • Vapor Density: 4.11X10-14 mm Hg at 25 °C (est)
  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/
  • Color / forma: Powder
  • Denso: 1.5
  • Punto de fusión: 202-211°C
  • Punto de ebullición: 523.3°C at 760 mmHg
  • Punto de inflamación: 270.3±30.1 °C
  • Disolución: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 92.35000
  • Logp: 6.08660

Sorafenib Información de Seguridad

Sorafenib PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-1590-1g
Sorafenib
284461-73-0 99.92%
1g
$90.0 2022-04-27
Enamine
EN300-120647-0.5g
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
284461-73-0 95%
0.5g
$19.0 2023-02-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-200mg
Sorafenib
284461-73-0 98%
200mg
¥3855.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0002098
284461-73-0
¥1502.1 2023-01-06
MedChemExpress
HY-10201-500mg
Sorafenib
284461-73-0 99.92%
500mg
¥1200 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-50mg
Sorafenib
284461-73-0 98%
50mg
¥1504.00 2023-09-09
eNovation Chemicals LLC
D518207-25g
Sorafenib
284461-73-0 95%
25g
$130 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-220125-5mg
Sorafenib,
284461-73-0 ≥99%
5mg
¥376.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0093L-1 mL * 10 mM (in DMSO)
Sorafenib
284461-73-0 99.89%
1 mL * 10 mM (in DMSO)
¥281.00 2022-04-26
TRC
S676850-1mg
Sorafenib
284461-73-0
1mg
$57.00 2023-05-17

Sorafenib Métodos de producción

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:284461-73-0)Sorafenib
A819449
Pureza:99%
Cantidad:100g
Precio ($):258.0
atkchemica
(CAS:284461-73-0)Sorafenib
CL1430
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe